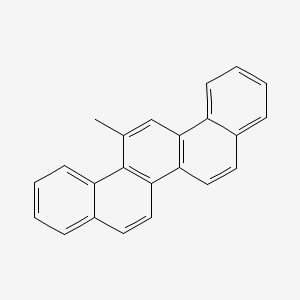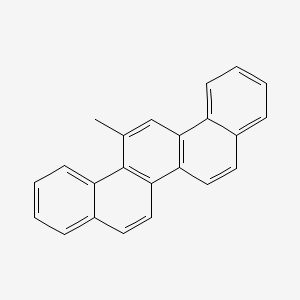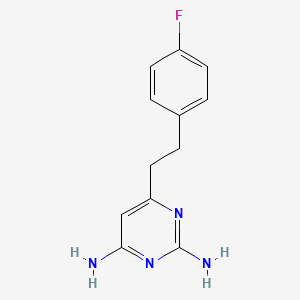
4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, (5-(phenylmethyl)-3-furanyl)methyl ester, (3aalpha,4alpha,7alpha,7aalpha)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, (5-(phenylmethyl)-3-furanyl)methyl ester, (3aalpha,4alpha,7alpha,7aalpha)- is a complex organic compound with a unique structure It is characterized by its tricyclic framework and the presence of a furan ring, which contributes to its distinct chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, (5-(phenylmethyl)-3-furanyl)methyl ester involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the tricyclic core: This can be achieved through a Diels-Alder reaction, which forms the bicyclic system.
Functionalization of the core: Introduction of the carboxylic acid group and subsequent esterification to form the carboxylic acid ester.
Attachment of the furan ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, (5-(phenylmethyl)-3-furanyl)methyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions can vary widely, but often involve the use of catalysts such as palladium or nickel.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, (5-(phenylmethyl)-3-furanyl)methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, such as enzymes and receptors.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, (5-(phenylmethyl)-3-furanyl)methyl ester involves its interaction with specific molecular targets. These interactions can include:
Binding to enzymes: The compound may act as an inhibitor or activator of certain enzymes, affecting their activity.
Receptor interactions: It can bind to receptors on cell surfaces, triggering signaling pathways that lead to various cellular responses.
Pathway modulation: The compound may influence metabolic or signaling pathways, leading to changes in cellular function and behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, ethyl ester: Similar tricyclic structure but with an ethyl ester group instead of the furan ring.
Ethyl hexahydro-4,7-methanoindane-3a-carboxylate: Another related compound with a similar core structure but different functional groups.
Uniqueness
The presence of the furan ring in 4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, (5-(phenylmethyl)-3-furanyl)methyl ester distinguishes it from other similar compounds. This structural feature can significantly influence its chemical reactivity and biological activity, making it a unique and valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
109430-43-5 |
|---|---|
Formule moléculaire |
C23H26O3 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
(5-benzylfuran-3-yl)methyl (1S,2R,6R,7R)-tricyclo[5.2.1.02,6]decane-2-carboxylate |
InChI |
InChI=1S/C23H26O3/c24-22(23-10-4-7-21(23)18-8-9-19(23)13-18)26-15-17-12-20(25-14-17)11-16-5-2-1-3-6-16/h1-3,5-6,12,14,18-19,21H,4,7-11,13,15H2/t18-,19+,21-,23-/m1/s1 |
Clé InChI |
YMNSHWAPVHSSOA-MHXAIHSWSA-N |
SMILES isomérique |
C1C[C@@H]2[C@@H]3CC[C@@H](C3)[C@@]2(C1)C(=O)OCC4=COC(=C4)CC5=CC=CC=C5 |
SMILES canonique |
C1CC2C3CCC(C3)C2(C1)C(=O)OCC4=COC(=C4)CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-2(11),4(9)-diene-3,10-dione](/img/structure/B12811275.png)





![4-Iodo-2-(6-azaspiro[2,5]oct-6-yl)benzoic acid](/img/structure/B12811311.png)







